(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol
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Overview
Description
(2-Cyclopropyl-2-azaspiro[45]decan-8-yl)methanethiol is a chemical compound with the molecular formula C13H23NS It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spiro compound . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with various biological molecules, affecting their function. The spiro structure also allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine: This compound has a similar spiro structure but with an amine group instead of a thiol group.
1-Thia-4-azaspiro[4.5]decane: This compound has a similar spiro structure with a sulfur atom in the ring.
Uniqueness
(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its specific combination of a spiro structure and a thiol group. This combination allows for distinct chemical reactivity and potential biological activities that are not observed in similar compounds with different functional groups.
Properties
Molecular Formula |
C13H23NS |
---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
(2-cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol |
InChI |
InChI=1S/C13H23NS/c15-9-11-3-5-13(6-4-11)7-8-14(10-13)12-1-2-12/h11-12,15H,1-10H2 |
InChI Key |
COEBQWGJGHRHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCC(CC3)CS |
Origin of Product |
United States |
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